Diethyl 4-oxododecanedioate
Description
Diethyl 4-oxododecanedioate is the diethyl ester derivative of 4-oxododecanedioic acid (CAS 30828-09-2), a dicarboxylic acid containing a ketone group at the fourth carbon of a 12-carbon chain. The parent acid, 4-oxododecanedioic acid, has a molecular formula of C₁₂H₂₀O₅ and a molecular weight of 244.28 g/mol . Its synthesis involves the oxidation or functionalization of precursors such as the methyl ester of 9-oxodecanoic acid, as reported in Bulletin of the Academy of Sciences of the USSR . The diethyl ester form enhances solubility in organic solvents and is typically used in polymer chemistry, specialty coatings, or as a synthetic intermediate.
Properties
CAS No. |
90510-99-9 |
|---|---|
Molecular Formula |
C16H28O5 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
diethyl 4-oxododecanedioate |
InChI |
InChI=1S/C16H28O5/c1-3-20-15(18)11-9-7-5-6-8-10-14(17)12-13-16(19)21-4-2/h3-13H2,1-2H3 |
InChI Key |
OTTLTGDWSRHUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-oxododecanedioate can be synthesized through several methods. One common method involves the esterification of 4-oxododecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxododecanedioic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diethyl 4-hydroxydodecanedioate.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxododecanedioic acid.
Reduction: Diethyl 4-hydroxydodecanedioate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-oxododecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 4-oxododecanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also interact with nucleophiles, leading to the formation of different products. These interactions are crucial in determining the compound’s reactivity and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 4-oxododecanedioate shares functional and structural similarities with other diesters and dicarboxylates. Below is a detailed comparison with key analogs:
Diethyl Succinate (Diethyl Butanedioate)
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.19 g/mol
- Physical Properties :
- Key Differences :
Dimethyl Octadecanedioate (CAS 1472-93-1)
- Molecular Formula : C₂₀H₃₈O₄
- Molecular Weight : 342.51 g/mol
- Physical Properties :
- Higher molecular weight and longer carbon chain (18 carbons).
- Solid at room temperature (vs. likely liquid state for this compound).
- Key Differences :
4-Oxododecanedioic Acid (Parent Acid)
- Molecular Formula : C₁₂H₂₀O₅
- Molecular Weight : 244.28 g/mol
- Physical Properties :
- Higher polarity due to free carboxylic acid groups.
- Likely solid at room temperature (vs. ester’s liquid state).
- Key Differences: Carboxylic acid groups enable salt formation but limit solubility in non-polar solvents. Used in research for synthesizing bioactive molecules or metal-organic frameworks .
Table 1: Comparative Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound* | C₁₆H₂₈O₅ | 300.39 | Diester, ketone | Polymers, specialty coatings |
| Diethyl Succinate | C₈H₁₄O₄ | 174.19 | Diester | Flavoring, plasticizers |
| Dimethyl Octadecanedioate | C₂₀H₃₈O₄ | 342.51 | Diester | Lubricants, polymer precursors |
| 4-Oxododecanedioic Acid | C₁₂H₂₀O₅ | 244.28 | Dicarboxylic acid, ketone | Research, metal chelation |
*Note: Properties for this compound are inferred from its parent acid and structural analogs.
Reactivity and Stability
- The ketone group in this compound distinguishes it from non-ketonized analogs, enabling participation in nucleophilic additions or condensations (e.g., Knoevenagel reactions).
- Compared to Diethyl Succinate, the longer carbon chain in this compound enhances hydrophobicity, making it suitable for hydrophobic polymer matrices .
- Unlike Dimethyl Octadecanedioate, the ethyl ester groups in this compound improve solubility in ethanol or acetone, which is critical for solution-based syntheses .
Research and Industrial Relevance
- Synthetic Utility : this compound’s ketone group allows functionalization at the 4-position, enabling tailored modifications for drug delivery systems or crosslinking agents .
- Limitations: Limited commercial availability compared to simpler diesters like Diethyl Succinate. Its synthesis requires precise control to avoid side reactions at the ketone site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
